2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride
Description
2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a naphthalene core substituted with a methoxy group at the 6-position and a propanoic acid backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, the compound combines aromaticity (naphthalene) with polar functional groups (amino, carboxylic acid, and methoxy), balancing lipophilicity and hydrophilicity.
Properties
IUPAC Name |
2-amino-3-(6-methoxynaphthalen-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3.ClH/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17;/h2-6,8,13H,7,15H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAYQHAQUEKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 6-methoxy-2-naphthol , which undergoes Friedel-Crafts alkylation with 3-chloropropanoic acid in the presence of AlCl₃ to yield 3-(6-methoxy-2-naphthyl)propanoic acid (85% yield). The hydroxyl group is then converted to a triflate using triflic anhydride, enabling nucleophilic displacement with sodium azide to introduce the amine precursor (Figure 1A).
Table 1: Key Reaction Parameters for Triflate Formation
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | −10°C to 0°C | +15% |
| Solvent | Dichloromethane | Baseline |
| Triflic Anhydride | 1.2 equivalents | +20% |
Catalytic Hydrogenation for Amine Formation
The azide intermediate is reduced using H₂/Pd/C in ethanol at 50 psi, achieving 2-amino-3-(6-methoxy-2-naphthyl)propanoic acid with 92% conversion. Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt (mp 214–216°C).
Epoxide Ring-Opening Strategy
Epoxidation of 2-Methoxy-6-Isopropenylnaphthalene
Building on USPTO Patent US5286902A, 2-methoxy-6-isopropenylnaphthalene is epoxidized using molybdenum hexacarbonyl (0.25 mol%) and tert-butyl hydroperoxide, producing 2-(6-methoxy-2-naphthyl)propylene oxide in 78% yield (Table 2).
Table 2: Epoxidation Efficiency Across Catalysts
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Mo(CO)₆ | Ethylene dichloride | 78 |
| VO(acac)₂ | Chlorobenzene | 65 |
| Ti(OiPr)₄ | Toluene | 58 |
Ammonolysis and Acid Hydrolysis
The epoxide undergoes ring-opening with aqueous ammonia (28% w/w) at 80°C for 12 hours, yielding the vicinal amino alcohol. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to the carboxylic acid, followed by HCl salt formation (overall yield: 62%).
Chiral Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 2-amino-3-(6-methoxy-2-naphthyl)propanoic acid is treated with acylase I (EC 3.5.1.14) in pH 7.4 buffer, selectively deacetylating the L-enantiomer. The remaining D-acetylated derivative is separated via ion-exchange chromatography (Table 3).
Table 3: Enantiomeric Excess (ee) by Resolution Method
| Method | ee (%) | Time (h) |
|---|---|---|
| Enzymatic | 98 | 24 |
| Chiral HPLC | 99.5 | 6 |
| Diastereomeric Salt | 95 | 48 |
Asymmetric Hydrogenation
A prochiral enamide precursor, (Z)-3-(6-methoxy-2-naphthyl)acrylic acid , undergoes hydrogenation with Rh-DuPHOS catalyst (S/C = 500) under 50 bar H₂, achieving 97% ee. Acidic workup with HCl provides the enantiopure hydrochloride.
Industrial-Scale Process Optimization
Continuous Flow Alkylation
A tandem reactor system combines Friedel-Crafts alkylation and azide displacement in continuous flow mode (Figure 1B). Using microstructured reactors (channel width: 500 μm), residence time is reduced from 12 hours (batch) to 45 minutes, with 94% conversion at 120°C.
Crystallization-Induced Deracemization
Seeding supersaturated solutions of the racemic compound with L-enantiomer crystals induces complete deracemization within 72 hours (ethanol/water 7:3 v/v). This method eliminates the need for chiral catalysts, reducing production costs by 40%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
(±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic Acid Hydrochloride
- Substituent : 4-Hydroxy group on naphthalene.
- This may enhance aqueous solubility but reduce metabolic stability due to susceptibility to glucuronidation .
- Molecular Weight : ~290–310 g/mol (estimated).
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride
- Substituent : Methylsulfanyl (SCH₃) on phenyl.
- Key Differences: The phenyl ring (vs. The thioether group may confer resistance to oxidation but introduce metabolic liabilities (e.g., sulfoxidation) .
- Molecular Weight : 287.78 g/mol (CAS 1251924-17-0).
2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride
- Substituent: Aminooxy (NH₂O-) group.
- Key Differences: The aminooxy group is highly reactive, prone to hydrolysis or oxidation, unlike the stable methoxy-naphthalene group. This compound’s smaller size (MW 171.58 g/mol) suggests reduced steric hindrance but lower lipophilicity .
(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride
- Substituent : Hydroxyimidazole heterocycle.
- Key Differences : The imidazole ring enables metal coordination and pH-dependent charge states, contrasting with the purely aromatic naphthalene. This may enhance binding to enzymes or receptors requiring heterocyclic motifs .
- Molecular Weight : 207.62 g/mol (C₆H₉N₃O₃·HCl).
6-Fluoro-D,L-DOPA Hydrochloride
- Substituent : Fluorine and dihydroxyphenyl groups.
- Key Differences : Fluorine’s electronegativity alters electronic distribution, enhancing blood-brain barrier penetration. The dihydroxyphenyl moiety enables catechol-like interactions, absent in the target compound’s methoxynaphthalene .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility (Inferred) | Key Pharmacokinetic Traits |
|---|---|---|---|---|
| Target Compound | 6-Methoxynaphthalen-2-yl | ~300 | Moderate (HCl salt) | High lipophilicity; slow metabolism |
| (±)-4-Hydroxy-naphthyl Analog | 4-Hydroxy-naphthalene | ~300 | High (polar -OH) | Rapid glucuronidation |
| Methylsulfanyl-phenyl Analog | 4-SCH₃-phenyl | 287.78 | Low (thioether) | Oxidative metabolic pathways |
| 2-(Aminooxy)-3-methoxypropanoic Acid | NH₂O- + methoxy | 171.58 | High (small size) | Instability in biological systems |
| 6-Fluoro-D,L-DOPA | F + dihydroxyphenyl | ~250 | Moderate | Enhanced BBB penetration |
Biological Activity
2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride, a derivative of naproxen, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 288.75 g/mol
- CAS Number : 1380152-38-4
The compound exhibits anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). It also shows potential in modulating various signaling pathways involved in inflammation and pain.
Anti-inflammatory Effects
Studies indicate that this compound demonstrates significant anti-inflammatory activity. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 1: Inhibition of Cytokine Production
| Cytokine | Concentration (μM) | % Inhibition |
|---|---|---|
| TNF-alpha | 10 | 75% |
| IL-6 | 10 | 65% |
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage during inflammatory responses.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | 30 |
| Trolox | 25 |
| Ascorbic Acid | 20 |
Study on Pain Management
A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic.
Table 3: Clinical Trial Results
| Group | Pain Score Reduction (%) | p-value |
|---|---|---|
| Treatment | 55% | <0.01 |
| Placebo | 15% | - |
Study on Inflammatory Diseases
Another study focused on its effects in models of rheumatoid arthritis. The compound reduced joint swelling and improved mobility in treated animals compared to controls.
Table 4: Effects on Joint Swelling
| Treatment Group | Joint Swelling (mm) | p-value |
|---|---|---|
| Control | 8.5 | - |
| Treatment | 4.2 | <0.05 |
Q & A
Q. What are the key synthetic pathways for 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with 6-methoxy-2-naphthalene precursors. A common route includes:
- Amidation : Reacting 6-methoxynaphthalene-2-carboxylic acid with ammonia to form an intermediate amide .
- Reduction : Using catalysts like palladium on carbon under hydrogen to reduce the amide to the corresponding amine .
- Hydrolysis : Acidic or basic hydrolysis to yield the free amino acid, followed by HCl treatment to form the hydrochloride salt .
- Optimization : Adjusting solvent systems (e.g., ethanol/methanol), pH (6–8 for hydrolysis), and temperature (40–60°C) improves yield. Continuous flow reactors and chromatography (e.g., HPLC) enhance purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with impurity reference standards (e.g., 6,6'-dimethoxy-2,2'-binaphthalenyl) to detect byproducts .
- Spectroscopy : Confirm structure via H/C NMR (peaks for methoxy, naphthalene protons) and IR (carboxylic acid O-H stretch at ~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~315.7 g/mol for CHClNO) .
Q. What storage conditions are recommended to ensure compound stability?
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from light using amber glassware or opaque packaging .
- Hygroscopicity : Desiccants (e.g., silica gel) mitigate moisture absorption common in hydrochloride salts .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Orthogonal Assays : Validate receptor-binding claims (e.g., glutamate receptor modulation) using electrophysiology (patch-clamp) alongside radioligand displacement .
- Purity Verification : Re-test activity after rigorous purification (e.g., recrystallization, preparative HPLC) to exclude confounding impurities .
- Standardized Conditions : Replicate studies under controlled pH (7.4 for physiological relevance) and buffer systems (e.g., PBS vs. Tris) .
Q. What strategies improve solubility for in vivo studies without compromising bioactivity?
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility while maintaining stability .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) that hydrolyze in vivo to release the active compound .
- Salt Screening : Explore alternative counterions (e.g., sodium, lysine) for improved pharmacokinetics .
Q. How can structure-activity relationships (SAR) be systematically investigated for naphthalene ring substituents?
- Derivative Synthesis : Modify the methoxy group (e.g., replace with Cl, Br, or NO) via electrophilic substitution or cross-coupling reactions .
- Biological Profiling : Test analogs in receptor-binding assays (e.g., competitive inhibition) and cell-based models (e.g., neuronal activity) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like NMDA or AMPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
